molecular formula C13H8O3 B12807967 2-Hydroxy-6H-benzo(c)chromen-6-one CAS No. 3525-01-7

2-Hydroxy-6H-benzo(c)chromen-6-one

Cat. No.: B12807967
CAS No.: 3525-01-7
M. Wt: 212.20 g/mol
InChI Key: JIOCZMQHSOXWTI-UHFFFAOYSA-N
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Description

2-Hydroxy-6H-benzo©chromen-6-one, also known as urolithin B, is a hydroxylated derivative of ellagic acid. This compound is part of the benzo©chromen-6-one family, which is known for its diverse biological activities. Urolithin B is a significant metabolite produced in the human gut from ellagic acid, a polyphenol found in various fruits and nuts, particularly pomegranates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6H-benzo©chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the chromen-6-one ring structure.

Industrial Production Methods

Industrial production of 2-Hydroxy-6H-benzo©chromen-6-one can involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6H-benzo©chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of Lewis acids.

Major Products

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of hydroxychromanols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Hydroxy-6H-benzo©chromen-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6H-benzo©chromen-6-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Neuroprotection: It modulates signaling pathways involved in neuronal survival and function, such as the PI3K/Akt pathway.

    Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes like COX-2.

Comparison with Similar Compounds

2-Hydroxy-6H-benzo©chromen-6-one is compared with other similar compounds such as:

    Ellagic Acid: The precursor of urolithin B, known for its antioxidant and anti-cancer properties.

    Urolithin A: Another metabolite of ellagic acid, noted for its mitochondrial health benefits.

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory activities.

The uniqueness of 2-Hydroxy-6H-benzo©chromen-6-one lies in its specific metabolic pathway and its potent neuroprotective effects, which are being extensively studied for therapeutic applications .

Properties

CAS No.

3525-01-7

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

2-hydroxybenzo[c]chromen-6-one

InChI

InChI=1S/C13H8O3/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7,14H

InChI Key

JIOCZMQHSOXWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)OC2=O

Origin of Product

United States

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